![molecular formula C12H16F3N3S B6470119 1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 2640897-93-2](/img/structure/B6470119.png)
1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound characterized by a complex molecular structure. This compound, featuring a cyclobutyl ring attached to a piperazine scaffold with a thiazole ring bearing a trifluoromethyl group, is of interest due to its unique chemical and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine typically involves several key steps:
Formation of the Cyclobutyl Intermediate: : Starting from a suitable cyclobutane precursor, the cyclobutyl intermediate is synthesized through halogenation and subsequent substitution reactions.
Synthesis of the Thiazole Ring: : The thiazole ring with a trifluoromethyl group is formed via cyclization reactions involving thiourea and trifluoroacetaldehyde.
Coupling with Piperazine: : The final coupling step involves the reaction of the cyclobutyl intermediate with the thiazole derivative in the presence of piperazine, typically under reflux conditions using solvents like ethanol or toluene.
Industrial Production Methods
Industrial-scale production of this compound may utilize streamlined processes for cost-efficiency and yield optimization. Continuous flow chemistry and automated reaction systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine undergoes a variety of chemical reactions, including:
Oxidation: : The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can convert nitro groups (if present) to amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and piperazine nitrogens.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Alkoxides, amines, thiols
Major Products Formed
Reactions typically yield derivatives of the original compound, such as N-oxides, reduced amines, and substituted thiazole or piperazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine finds applications in various fields:
Chemistry: : As a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biology: : Investigation of its potential as a bioactive molecule, targeting specific cellular pathways.
Medicine: : Exploration of its pharmacological properties for developing new therapeutic agents.
Industry: : Potential use in the synthesis of specialized polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group and thiazole ring contribute to its binding affinity and selectivity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine
1-Cyclobutyl-4-[4-methyl-1,3-thiazol-2-yl]piperazine
Uniqueness
1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is unique due to its specific combination of the cyclobutyl ring, trifluoromethyl group, and thiazole moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed exploration showcases the multifaceted nature of this compound, highlighting its preparation methods, chemical behavior, applications, and uniqueness among similar compounds.
Properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3S/c13-12(14,15)10-8-19-11(16-10)18-6-4-17(5-7-18)9-2-1-3-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHFXBQIPHQDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC(=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
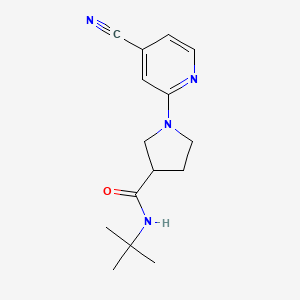
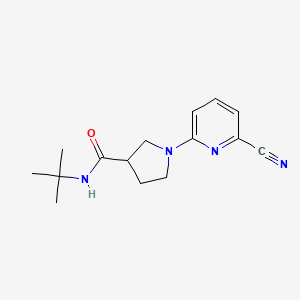
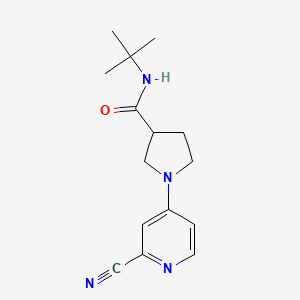
![N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470064.png)
![N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470065.png)
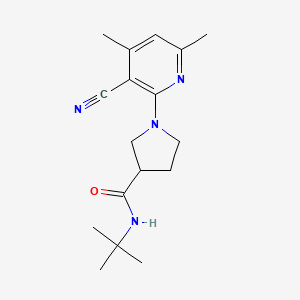
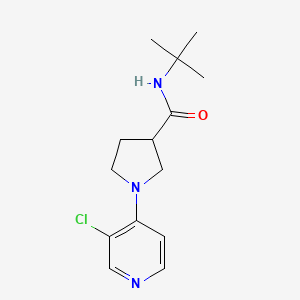
![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)
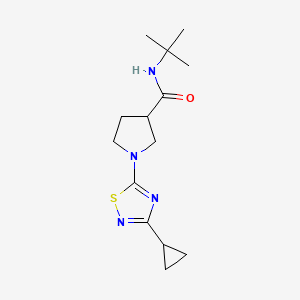
![N-tert-butyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470107.png)
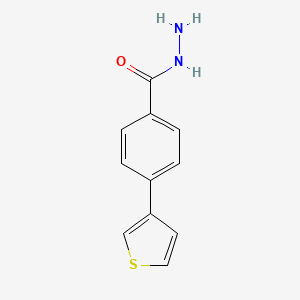
![3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470123.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B6470130.png)
![5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6470138.png)
